molecular formula C13H17N3O2 B2700228 2-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]pyrimidine CAS No. 2034498-16-1

2-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]pyrimidine

Cat. No.: B2700228
CAS No.: 2034498-16-1
M. Wt: 247.298
InChI Key: OIVGAICOKJTGDX-UHFFFAOYSA-N
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Description

2-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]pyrimidine is a complex organic compound that features a cyclopropyl group, a pyrimidin-2-yloxy moiety, and a piperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrimidin-2-yloxy Group: This step often involves nucleophilic substitution reactions where a pyrimidine derivative is reacted with a suitable leaving group.

    Attachment of the Cyclopropyl Group: This can be done through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Final Assembly: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, often using catalysts and specific solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or oncological pathways.

    Biological Studies: This compound can be used to study the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.

    Pharmaceutical Development: It may serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) for various therapeutic areas.

    Industrial Chemistry: It can be used in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the context of its use. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl(3-(pyridin-2-yloxy)piperidin-1-yl)methanone: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    Cyclopropyl(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone: Similar structure but with an ethanone group instead of a methanone group.

Uniqueness

2-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]pyrimidine is unique due to the specific combination of functional groups it possesses. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

cyclopropyl-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c17-12(10-4-5-10)16-8-1-3-11(9-16)18-13-14-6-2-7-15-13/h2,6-7,10-11H,1,3-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVGAICOKJTGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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